An In-Depth Technical Guide to CAS Number 62240-27-1: Bis(2,2,2-trifluoroethyl) phthalate
An In-Depth Technical Guide to CAS Number 62240-27-1: Bis(2,2,2-trifluoroethyl) phthalate
This technical guide provides a comprehensive overview of the chemical properties, primary applications, and toxicological context of Bis(2,2,2-trifluoroethyl) phthalate (CAS Number: 62240-27-1). This document is intended for researchers, scientists, and drug development professionals who may encounter this compound in analytical, industrial, or research settings. While well-characterized in its chemical and analytical applications, it is crucial to note the current absence of direct biological and toxicological data for this specific phthalate ester.
Executive Summary
Bis(2,2,2-trifluoroethyl) phthalate is a fluorinated diester of phthalic acid. Its primary and most well-documented application is as an analytical standard for the determination of phthalates using gas-liquid chromatography (GLC).[1][2] The trifluoroethyl groups confer unique properties, including high thermal stability and low volatility, which are advantageous for its use in analytical and material science applications.[1] Beyond its role as a standard, it is also utilized as a plasticizer in polyvinyl chloride (PVC) products, in coatings and sealants to enhance water resistance and thermal stability, and has potential applications as a flame retardant.[1]
A significant gap exists in the scientific literature regarding the biological activity, metabolism, and toxicology of Bis(2,2,2-trifluoroethyl) phthalate. This guide will, therefore, also provide a discussion on the known biological effects of other common phthalates to offer a framework for potential toxicological considerations, while emphasizing that these are not direct data for CAS 62240-27-1.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Bis(2,2,2-trifluoroethyl) phthalate is essential for its proper handling, storage, and application.
| Property | Value | Reference(s) |
| CAS Number | 62240-27-1 | [1][2][3] |
| IUPAC Name | bis(2,2,2-trifluoroethyl) benzene-1,2-dicarboxylate | |
| Synonyms | Phthalic Acid Bis(2,2,2-trifluoroethyl) Ester | [1][2] |
| Molecular Formula | C₁₂H₈F₆O₄ | [2] |
| Molecular Weight | 330.18 g/mol | [2] |
| Appearance | White to almost white powder or crystal | [2] |
| Melting Point | 41 °C | [2][3] |
| Purity | ≥98.0% | [2] |
| Storage Conditions | Refrigerator (2-8 °C), Heat Sensitive | [2] |
Primary Application: Analytical Standard in Gas Chromatography
The most prominent use of Bis(2,2,2-trifluoroethyl) phthalate is as a certified reference material or analytical standard for the quantification of phthalate esters in various matrices, including environmental samples, consumer products, and biological fluids.[1] Its high purity, thermal stability, and distinct mass spectrum make it an excellent internal or external standard in gas chromatography (GC), particularly with mass spectrometry (MS) or electron capture detection (ECD).[1][4]
Rationale for Use as a GC Standard
The choice of an internal standard is critical for accurate quantification in chromatography. Bis(2,2,2-trifluoroethyl) phthalate is a suitable standard for phthalate analysis due to the following reasons:
-
Structural Similarity: It is a phthalate diester, sharing the core phthalic acid structure with many common phthalates of interest.
-
Unique Retention Time: Its fluorinated side chains result in a retention time that is typically distinct from non-fluorinated phthalates, allowing for clear chromatographic separation.
-
Distinct Mass Spectrum: The presence of fluorine atoms leads to a unique fragmentation pattern in mass spectrometry, enabling selective detection and quantification without interference from other phthalates.
-
High Purity: As a certified standard, it is available in high purity, which is essential for accurate calibration.[2]
Experimental Protocol: Quantification of Phthalates in a Liquid Matrix using GC-MS with Bis(2,2,2-trifluoroethyl) phthalate as an Internal Standard
This protocol provides a general workflow for the analysis of phthalates in a liquid sample, such as a beverage.[5]
3.2.1. Materials and Reagents
-
Bis(2,2,2-trifluoroethyl) phthalate (Internal Standard, IS)
-
Target phthalate standards for calibration
-
Dichloromethane (DCM), HPLC grade
-
Acetone, HPLC grade
-
Anhydrous Sodium Sulfate
-
Sample vials with PTFE-lined caps
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
3.2.2. Preparation of Standard Solutions
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Bis(2,2,2-trifluoroethyl) phthalate and dissolve in 10 mL of acetone.
-
Calibration Standard Stock Solution (1000 µg/mL): Prepare a stock solution containing a mixture of the target phthalates in acetone.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the calibration standard stock solution and adding a constant concentration of the internal standard to each.
3.2.3. Sample Preparation (Liquid-Liquid Extraction)
-
Measure 5 mL of the liquid sample into a glass separatory funnel.
-
Spike the sample with a known amount of the Bis(2,2,2-trifluoroethyl) phthalate internal standard solution.
-
Add 5 mL of dichloromethane to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Drain the lower organic layer (DCM) through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Collect the dried organic extract in a clean vial.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Transfer the final extract to a GC vial for analysis.
3.2.4. GC-MS Analysis
-
GC Column: A low-bleed 5% phenyl-methylpolysiloxane column (e.g., TraceGOLD TG-5MS) is recommended.[5]
-
Injector Temperature: 280-320 °C.[5]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp 1: 10 °C/min to 230 °C.
-
Ramp 2: 10 °C/min to 270 °C, hold for 2 minutes.
-
Ramp 3: 25 °C/min to 300 °C, hold for 8 minutes.[6]
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each target phthalate and the internal standard.
-
3.2.5. Data Analysis
-
Generate a calibration curve by plotting the ratio of the peak area of each target phthalate to the peak area of the internal standard against the concentration of the target phthalate.
-
Calculate the concentration of the target phthalates in the unknown samples using the calibration curve.
Caption: Workflow for Phthalate Quantification using GC-MS.
Other Industrial Applications
Beyond its primary role in analytical chemistry, Bis(2,2,2-trifluoroethyl) phthalate has applications in material science:
-
Plasticizer: It can be used as a plasticizer in the production of flexible PVC, enhancing durability and flexibility for applications in industries such as construction and automotive.[1]
-
Coatings and Sealants: The compound is incorporated into coatings and sealants to improve water resistance and thermal stability, making it valuable for outdoor equipment and automotive parts.[1]
-
Flame Retardant: There is potential for its use as a flame retardant in certain applications, which could enhance safety standards in textiles and electronics.[1]
Toxicological Profile: A Data Gap and Inferences from Related Compounds
There are currently no published in vitro or in vivo studies specifically investigating the biological activity, metabolism, pharmacokinetics, or toxicity of Bis(2,2,2-trifluoroethyl) phthalate (CAS 62240-27-1). This represents a significant data gap for a compound with potential for human exposure through its industrial applications.
To provide a preliminary framework for risk assessment and to guide future research, this section will discuss the known toxicological properties of other widely studied phthalates. It is imperative to reiterate that the following information is for context and may not be representative of the biological effects of Bis(2,2,2-trifluoroethyl) phthalate.
General Phthalate Metabolism and Pharmacokinetics
Phthalate esters are generally well-absorbed orally.[7][8] In the gastrointestinal tract, they are often hydrolyzed by lipases to their corresponding monoester metabolite and alcohol.[7][8] The monoester is the primary metabolite and is often considered the more toxic species.[9] The monoesters can be further metabolized through oxidation of the alkyl side chain and subsequently conjugated (e.g., with glucuronic acid) to facilitate urinary excretion.[7][8]
The trifluoroethyl groups in Bis(2,2,2-trifluoroethyl) phthalate are likely to influence its metabolism. The high electronegativity of the fluorine atoms may alter the susceptibility of the ester bonds to hydrolysis and the subsequent metabolism of the side chains.
Caption: A potential metabolic pathway for Bis(2,2,2-trifluoroethyl) phthalate.
Endocrine Disruption by Other Phthalates
Many phthalates are recognized as endocrine-disrupting chemicals (EDCs), primarily due to their anti-androgenic activity.[10][11] Compounds like di(2-ethylhexyl) phthalate (DEHP), dibutyl phthalate (DBP), and benzyl butyl phthalate (BBP) have been shown to disrupt male reproductive tract development in animal studies.[9][10] The proposed mechanisms often involve the downregulation of genes involved in steroidogenesis, leading to reduced testosterone production.[9][12] Some phthalates have also been shown to interact with estrogen receptors and aryl hydrocarbon receptors.[13]
The potential for Bis(2,2,2-trifluoroethyl) phthalate to act as an endocrine disruptor is unknown. Research would be required to determine if it or its metabolites can interact with nuclear receptors such as the androgen and estrogen receptors.
Other Toxicological Concerns Associated with Phthalates
-
Reproductive Toxicity: Exposure to certain phthalates has been associated with adverse effects on both male and female reproductive health, including decreased sperm quality and ovarian dysfunction.[11][14]
-
Metabolic Effects: Epidemiological studies have suggested a link between exposure to some phthalates (DEHP, DBP, DIBP) and an increased risk of insulin resistance and type 2 diabetes.[15]
-
Hepatotoxicity: High doses of some phthalates, such as DEHP, have been shown to cause liver tumors in rodents, potentially through mechanisms involving peroxisome proliferation.[16][17]
Safety and Handling
Standard laboratory safety precautions should be observed when handling Bis(2,2,2-trifluoroethyl) phthalate.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection.
-
Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.
-
First Aid:
-
Skin Contact: Wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Rinse mouth and seek medical advice.
-
Inhalation: Move to fresh air.
-
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[18]
Future Research Directions
The significant data gap on the biological effects of Bis(2,2,2-trifluoroethyl) phthalate presents several opportunities for future research, particularly for scientists in toxicology and drug development:
-
In Vitro Screening: Conduct a battery of in vitro assays to assess its potential for endocrine disruption (e.g., androgen and estrogen receptor binding and transactivation assays), cytotoxicity, and genotoxicity.
-
Metabolism Studies: Investigate the metabolic fate of Bis(2,2,2-trifluoroethyl) phthalate using liver microsomes or other relevant model systems to identify its major metabolites.
-
In Vivo Studies: If in vitro studies indicate potential toxicity, follow-up in vivo studies in model organisms could be warranted to assess its systemic effects, particularly on the reproductive and metabolic systems.
-
Structure-Activity Relationship (SAR) Studies: Compare the biological activity of Bis(2,2,2-trifluoroethyl) phthalate with other fluorinated and non-fluorinated phthalates to understand how the trifluoroethyl groups influence its toxicological profile.
Conclusion
Bis(2,2,2-trifluoroethyl) phthalate (CAS 62240-27-1) is a well-characterized compound with established utility as an analytical standard and in material science applications. Its unique properties, conferred by the trifluoroethyl groups, make it a valuable tool in these fields. However, a critical lack of data on its biological activity and toxicological profile necessitates a cautious approach to its handling and application, especially in contexts with potential for human exposure. The information provided on related phthalate compounds should serve as a guide for potential hazards, but dedicated research is urgently needed to accurately assess the risk profile of this specific fluorinated phthalate.
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